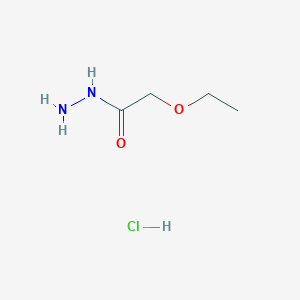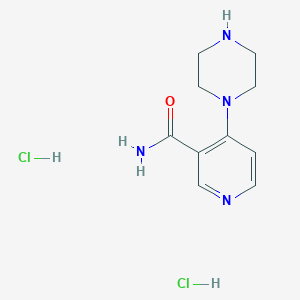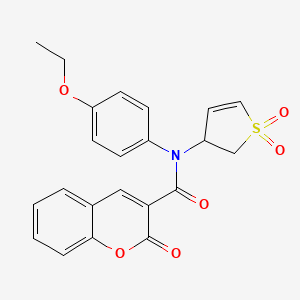![molecular formula C9H9FN4O B2572196 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol CAS No. 1903049-52-4](/img/structure/B2572196.png)
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol” is a chemical compound with the molecular formula C9H9FN4O . It has a molecular weight of 208.2 . The IUPAC name for this compound is 2-(5-(2-fluorophenyl)-2H-tetrazol-2-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for “2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol” is 1S/C9H9FN4O/c10-8-4-2-1-3-7(8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 . This code provides a specific description of the structure of the compound.Scientific Research Applications
Molecular Structure and Crystallization Studies
Studies have analyzed the structure and crystallization of compounds similar to 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol, focusing on their molecular interactions and solvation effects. For example, research on the structure of droperidol-ethanol solvates has provided insights into the extended droperidol skeleton and the disordered solvated ethanol molecule, highlighting the importance of hydrogen bonding to the droperidol skeleton at ketone atom O(1) on the imidazole ring (Klein et al., 1989). Similarly, the crystal structure of alcoholates of PNU-97018, an angiotensin II receptor antagonist, showed how alcohol molecules are fixed to the compound by a hydrogen bond, forming a hydrogen-bond network in the crystal structure (Ishii et al., 2002).
Chemical Synthesis and Functionalization
In the realm of chemical synthesis and functionalization, research has been conducted on novel protecting groups and synthesis methods. For instance, the development of a new silicon-based, fluoride cleavable oxycarbonyl protecting group from 2-(triphenylsilyl)ethanol demonstrates the advancement in synthetic chemistry for creating more efficient and orthogonal protecting groups (Golkowski & Ziegler, 2011). Additionally, the study on the synthesis and antimicrobial activity of 3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles highlights the potential of fluorophenyl compounds in developing new antimicrobial agents (Aggarwal et al., 2013).
Photoredox Catalysis
The field of photoredox catalysis has also seen applications of fluorophenyl compounds, with studies demonstrating the synthesis of δ-fluoromethylated alcohols and amines via hydrogen-transfer radical relay. This showcases the potential of fluorophenyl derivatives in facilitating organic transformations under mild conditions (Wang et al., 2019).
properties
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-8-4-2-1-3-7(8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNOGXKFHNGMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2572117.png)
![2-methyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2572119.png)



![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)




